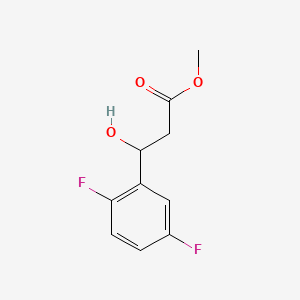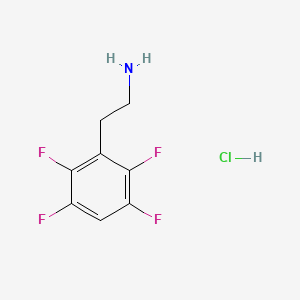
2-(2,3,5,6-Tetrafluorophenyl)ethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3,5,6-Tetrafluorophenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H8ClF4N. It is an aromatic amine that features a tetrafluorinated benzene ring attached to an ethanamine group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3,5,6-tetrafluorophenyl)ethan-1-amine hydrochloride typically involves the reaction of 2,3,5,6-tetrafluorobenzyl chloride with ammonia or an amine under controlled conditions. The reaction is often carried out in the presence of a solvent such as ethanol or methanol, and the product is subsequently converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2,3,5,6-Tetrafluorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form the corresponding amine or alcohol.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products:
Oxidation: Formation of tetrafluorobenzaldehyde or tetrafluorobenzophenone.
Reduction: Formation of tetrafluorophenylethanol or tetrafluorophenylethylamine.
Substitution: Formation of various substituted tetrafluorophenyl derivatives.
Applications De Recherche Scientifique
2-(2,3,5,6-Tetrafluorophenyl)ethan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(2,3,5,6-tetrafluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 2-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride
- (1S)-1-(2,3,5,6-Tetrafluorophenyl)ethan-1-amine
- (1R)-1-(2,3,5,6-Tetrafluorophenyl)ethan-1-amine
Comparison: 2-(2,3,5,6-Tetrafluorophenyl)ethan-1-amine hydrochloride is unique due to its tetrafluorinated benzene ring, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its trifluorinated counterparts. Additionally, the specific arrangement of fluorine atoms can influence the compound’s binding affinity and selectivity for molecular targets .
Propriétés
Formule moléculaire |
C8H8ClF4N |
|---|---|
Poids moléculaire |
229.60 g/mol |
Nom IUPAC |
2-(2,3,5,6-tetrafluorophenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H7F4N.ClH/c9-5-3-6(10)8(12)4(1-2-13)7(5)11;/h3H,1-2,13H2;1H |
Clé InChI |
MDWCWBBLYDOIMV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1F)F)CCN)F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Fluoro-3-[(methylamino)methyl]benzonitrile hydrochloride](/img/structure/B15299933.png)
![3-cyclobutyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B15299939.png)
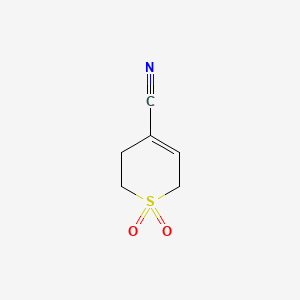

![rac-(3aR,6aR)-5-[(tert-butoxy)carbonyl]-3,3-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B15299945.png)
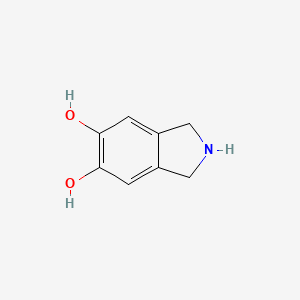
![6-Ethynylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B15299963.png)
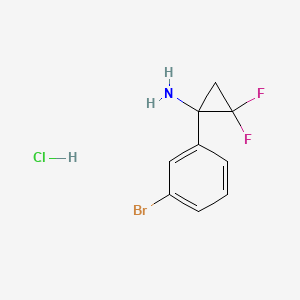
![Alpha-[(methylamino)methyl]-4-(4-morpholinyl)benzenemethanol](/img/structure/B15299979.png)
![1-{4-[(Tert-butoxy)carbonyl]-1,4-diazepan-1-yl}cyclobutane-1-carboxylic acid](/img/structure/B15299981.png)
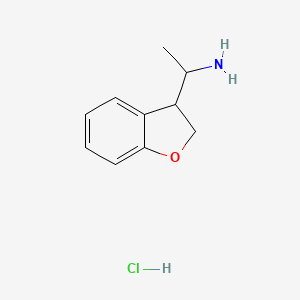
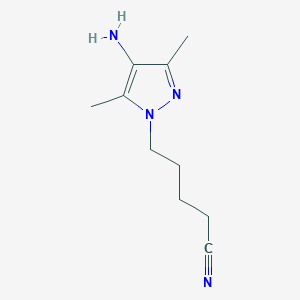
![[3-(Trifluoromethyl)aziridin-2-yl]methanol hydrochloride](/img/structure/B15300006.png)
